molecular formula C19H18F3N3O2 B2805943 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 955236-11-0

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2805943
CAS No.: 955236-11-0
M. Wt: 377.367
InChI Key: TYEIBUDKLSMVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Trifluoromethylphenyl Group: This step may involve a nucleophilic substitution reaction using a trifluoromethylphenyl halide.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(3-(trifluoromethyl)phenyl)urea: Lacks the pyrrolidinone ring.

    1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)urea: Lacks the trifluoromethylphenyl group.

    3-(3-(Trifluoromethyl)phenyl)urea: Lacks both the pyrrolidinone ring and the phenyl group.

Uniqueness

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both the pyrrolidinone ring and the trifluoromethylphenyl group. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c20-19(21,22)14-5-4-6-15(10-14)24-18(27)23-11-13-9-17(26)25(12-13)16-7-2-1-3-8-16/h1-8,10,13H,9,11-12H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEIBUDKLSMVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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